molecular formula C19H30O2 B12788746 2-(Dodecyloxy)benzaldehyde CAS No. 24083-17-8

2-(Dodecyloxy)benzaldehyde

Cat. No.: B12788746
CAS No.: 24083-17-8
M. Wt: 290.4 g/mol
InChI Key: FKZSPBKGUNSVCV-UHFFFAOYSA-N
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Description

2-(Dodecyloxy)benzaldehyde (CAS 24083-17-8) is a benzaldehyde derivative substituted with a dodecyloxy (–O(CH₂)₁₁CH₃) group at the 2-position. Its molecular formula is C₁₉H₃₀O₂, with a molecular weight of 290.44 g/mol. Key physical properties include a boiling point of 403.4°C, density of 0.947 g/cm³, and flash point of 154.2°C . The extended dodecyl chain imparts significant lipophilicity, making the compound suitable for applications in surfactant chemistry, liquid crystal materials, and organic synthesis intermediates.

Properties

CAS No.

24083-17-8

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

2-dodecoxybenzaldehyde

InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-13-16-21-19-15-12-11-14-18(19)17-20/h11-12,14-15,17H,2-10,13,16H2,1H3

InChI Key

FKZSPBKGUNSVCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC=C1C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Dodecyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dodecyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dodecyloxy)benzaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Dodecyloxy)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the dodecyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes .

Comparison with Similar Compounds

3,4-Bis(dodecyloxy)benzaldehyde (A(12)₂)

  • Structure : Two dodecyloxy groups at positions 3 and 4 of the benzaldehyde ring.
  • Molecular Weight : Higher than 2-(dodecyloxy)benzaldehyde due to additional alkoxy substitution.
  • Properties: Exhibits liquid crystalline behavior due to ordered packing of dual alkyl chains. The increased steric bulk reduces solubility in polar solvents compared to monosubstituted analogs .
  • Applications : Used in supramolecular chemistry for designing discotic liquid crystals.

Comparison Table :

Property This compound 3,4-Bis(dodecyloxy)benzaldehyde
Molecular Formula C₁₉H₃₀O₂ C₃₇H₆₆O₃
Molecular Weight (g/mol) 290.44 570.90
Boiling Point (°C) 403.4 >450 (estimated)
Key Application Surfactants, intermediates Liquid crystal materials

Bridged Benzaldehyde Derivatives

2-[4-(2-Formylphenoxy)butoxy]benzaldehyde

  • Structure : Two benzaldehyde groups linked via a butoxy (–O(CH₂)₄O–) bridge.
  • Properties : Planar molecular arrangement stabilized by C–H···O interactions. Shorter linker chain reduces lipophilicity compared to dodecyloxy derivatives .
  • Applications : Crystal engineering and polymer precursors.

2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde (CAS 64621-35-8)

  • Structure : Hexoxy (–O(CH₂)₆O–) linker between two benzaldehyde units.

Comparison Table :

Property This compound 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde
Molecular Weight (g/mol) 290.44 298.34
Key Feature Single alkyl chain Dual benzaldehyde groups with short linker
Solubility High in non-polar solvents Moderate in polar aprotic solvents

Electron-Withdrawing vs. Electron-Donating Substituents

2-(2-Nitrophenoxy)benzaldehyde (CAS 66961-19-1)

  • Structure: Nitro (–NO₂) group at the 2-position of the phenoxy substituent.
  • Properties : Electron-withdrawing nitro group increases electrophilicity of the aldehyde, enhancing reactivity in nucleophilic additions .
  • Applications : Intermediate in pharmaceutical synthesis.

5-Acetyl-2-methoxybenzaldehyde

  • Structure : Methoxy (–OCH₃) and acetyl (–COCH₃) groups at positions 2 and 5.
  • Properties : Electron-donating methoxy group stabilizes the aromatic ring, reducing aldehyde reactivity compared to nitro-substituted analogs .

Reactivity Comparison :

Compound Aldehyde Reactivity Key Reactivity Profile
This compound Moderate Stabilized by alkoxy resonance
2-(2-Nitrophenoxy)benzaldehyde High Enhanced electrophilicity

2-(Diphenylphosphino)benzaldehyde

  • Structure: Phosphino (–PPh₂) substituent at the 2-position.
  • Properties : Forms stable metal complexes (e.g., Pd(II), Ni(II)) for catalytic and anticancer applications .

Natural Benzaldehydes (e.g., Flavoglaucin)

  • Structure : Hydroxyl and prenyl substituents in fungal-derived compounds.
  • Properties : Exhibit antitumor activity via overcoming drug resistance (e.g., compound 9 in ).
  • Comparison : this compound lacks hydroxyl groups, limiting its bioactivity unless functionalized .

Biological Activity

2-(Dodecyloxy)benzaldehyde is an organic compound characterized by a benzaldehyde core with a dodecyloxy substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as:

C15H30O=C12H25OC6H4CHO\text{C}_{15}\text{H}_{30}\text{O}=\text{C}_{12}\text{H}_{25}\text{O}-\text{C}_6\text{H}_4-\text{CHO}
  • Molecular Weight : 238.4 g/mol
  • Solubility : The presence of the long dodecyloxy chain enhances its lipophilicity, which is crucial for its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through the following mechanisms:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • Membrane Interaction : The dodecyloxy group increases the compound's hydrophobicity, allowing it to penetrate lipid membranes and disrupt cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

  • Case Study : In a study assessing the antibacterial activity against Staphylococcus aureus and Escherichia coli, this compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antifungal Activity

The compound also displays antifungal properties, particularly against pathogenic fungi.

  • Mechanism : Its antifungal activity is believed to involve disruption of cellular antioxidation systems, targeting enzymes like superoxide dismutases and glutathione reductase.

Table 1: Biological Activity Summary

Biological ActivityTest OrganismsMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus32
Escherichia coli64
AntifungalCandida albicans16

Applications in Medicine

Due to its promising biological activities, this compound is being explored for potential applications in drug development. Its ability to inhibit microbial growth positions it as a candidate for new antimicrobial agents.

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